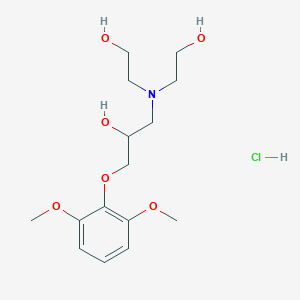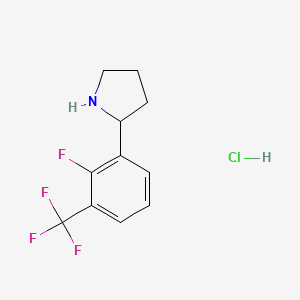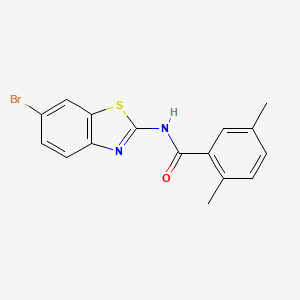
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties . The bromine atom at the 6-position of the benzothiazole ring could potentially make this compound a good candidate for further functionalization through cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a planar, aromatic system, which can participate in π-π stacking interactions. The presence of a bromine atom can introduce a dipole, potentially leading to interesting electronic properties .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions .Physical And Chemical Properties Analysis
Benzothiazoles are typically solid at room temperature and are moderately soluble in organic solvents . The presence of a bromine atom can increase the compound’s reactivity and polarity .科学的研究の応用
Antiproliferative and Proapoptotic Effects
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives have demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these derivatives, specific compounds showcased a pronounced inhibitory effect on cancer cell growth, with notable proapoptotic effects particularly against MCF-7 cancer cell lines, indicating their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).
Photosensitizing Properties for Photodynamic Therapy
Investigations into new zinc phthalocyanine derivatives substituted with benzothiazole groups have highlighted their high singlet oxygen quantum yield and good fluorescence properties. These characteristics, along with their appropriate photodegradation quantum yield, mark them as promising Type II photosensitizers for cancer treatment in photodynamic therapy, leveraging the benzothiazole derivative’s ability to facilitate efficient energy transfer for therapeutic effects (Pişkin et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. Electrochemical studies reveal these compounds offer higher inhibition efficiencies against steel corrosion than previous benzothiazole family inhibitors, suggesting a potential application in corrosion protection. Their adsorption onto surfaces can occur through both physical and chemical means, providing a protective layer against corrosion, an application of significant interest in industrial and engineering contexts (Hu et al., 2016).
Electrophysiological Activity in Cardiac Arrhythmias
Another research avenue explores N-substituted imidazolylbenzamides or benzene-sulfonamides, including benzothiazole derivatives, for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating their utility in the treatment of cardiac arrhythmias. This suggests benzothiazole derivatives' role in developing new therapeutic agents targeting specific electrophysiological pathways in cardiac tissue (Morgan et al., 1990).
Synthetic Utility and Chemical Properties
Benzothiazole derivatives have been synthesized for their utility in organic synthesis and material science. For example, the synthesis of amino and bromo substituted nicotinaldehyde derivatives showcases the versatility of benzothiazole-related compounds in synthesizing structurally diverse molecules. This synthetic utility underpins the broader applications of these compounds in developing new materials and chemical entities (Denisenko et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-3-4-10(2)12(7-9)15(20)19-16-18-13-6-5-11(17)8-14(13)21-16/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKJEVJXMDXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

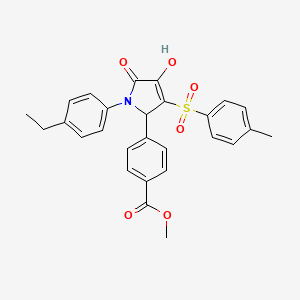
![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)
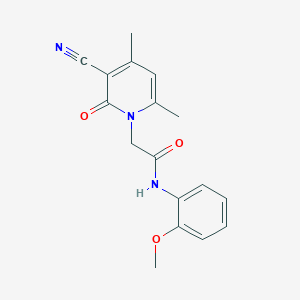
![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
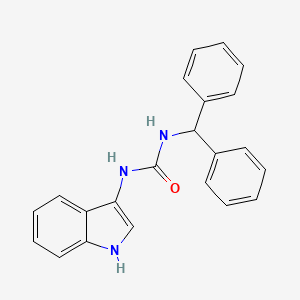
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)
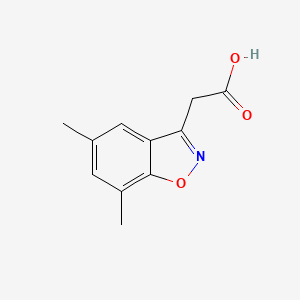
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)
